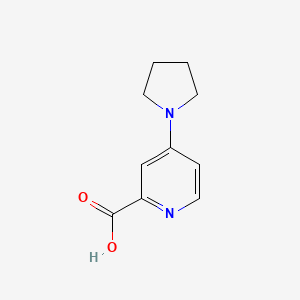

4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid

説明

4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid (CAS: 66933-69-5), also known as 4-(Pyrrolidin-1-yl)picolinic acid, is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol . This compound serves as a versatile building block in pharmaceutical synthesis and materials science due to its dual functional groups and rigid heterocyclic framework.

特性

IUPAC Name |

4-pyrrolidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBSDJMGXPOZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296700 | |

| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66933-69-5 | |

| Record name | MLS002704254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as 4-(pyrrolidin-1-yl)pyridine-2-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid may interact with its targets in a unique way, leading to changes in the targets’ function.

Biochemical Pathways

The pyrrolidine ring and its derivatives have been associated with a variety of bioactive molecules with target selectivity. This suggests that 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities. This suggests that 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid may have diverse molecular and cellular effects.

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins. This suggests that environmental factors may influence the action of 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid.

生物活性

4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid, a compound with the chemical formula C10H12N2O2, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine group and a carboxylic acid. Its structural characteristics suggest potential interactions with biological macromolecules, influencing various biochemical pathways.

Target Interactions

4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid is hypothesized to interact with several biological targets due to its structural similarity to nicotinamide. These interactions may include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like DNA gyrase, which is crucial in bacterial DNA replication .

- Cell Signaling Modulation : The compound may influence cellular pathways involved in metabolism and gene expression.

Biochemical Pathways

The compound's involvement in metabolic pathways is likely linked to its ability to affect nicotinamide adenine dinucleotide (NAD) levels, impacting cellular energy metabolism and DNA repair mechanisms.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antibacterial activity. For example, pyrrole derivatives have been evaluated for their efficacy against various pathogens, showing promising results with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | TBD | TBD |

| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Ciprofloxacin (control) | 2 | Staphylococcus aureus |

Case Studies

- Antibacterial Activity Study : A study explored the antibacterial properties of various pyridine derivatives, including 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid. The compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .

- Inhibition of DNA Gyrase : Similar compounds have shown strong inhibition of DNA gyrase, suggesting that 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid may possess similar properties . This inhibition is critical for the development of new antibacterial therapies.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic Acid (CAS: 887206-82-8)

- Structure : Replaces pyrrolidine with a pyrrole ring (unsaturated five-membered ring with one nitrogen atom).

- Molecular Formula : C₁₀H₈N₂O₂ (smaller due to unsaturated bonds).

- Applications : Widely used in covalent inhibitors and organic electronics due to its aromaticity .

- Key Difference : The pyrrole substituent reduces basicity compared to pyrrolidine, altering reactivity in nucleophilic reactions.

4-(2-Methyl-1H-imidazol-1-yl)pyridine-2-carboxylic Acid

- Structure : Imidazole ring (two nitrogen atoms) replaces pyrrolidine.

- Functional Impact : The imidazole group introduces additional hydrogen-bonding sites, enhancing binding affinity in enzyme inhibitors .

- Applications: Potential use in targeted covalent inhibitors (TCIs) due to imidazole’s nucleophilic properties.

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic Acid (CAS: 904817-40-9)

Physicochemical Properties

| Compound | Molecular Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Applications |

|---|---|---|---|---|

| 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | C₁₀H₁₂N₂O₂ | -3.6* | 114.7* | Drug intermediates, ligands |

| 2-Pyrrolidinecarboxylic acid | C₅H₉NO₂ | -3.6 | 114.7 | Chiral auxiliaries, peptides |

| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | C₁₃H₉Cl₂FNO₃ | N/A | N/A | Herbicidal activity |

*Data extrapolated from analogous pyrrolidine derivatives .

- Thermodynamic Stability : The pyrrolidine substituent in 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid contributes to higher stability (ΔfH° ≈ -3.6 kJ/mol) compared to unsaturated analogs like pyrrole-substituted derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。